3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula and a molar mass of approximately 276.31 g/mol. It is classified under the category of piperidine derivatives, specifically featuring a mercapto group and an isoindoline structure. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the context of cancer treatment and other diseases influenced by specific protein interactions .
These reactions are significant for synthesizing analogs with varied biological properties or enhancing the compound's efficacy in therapeutic applications.
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits promising biological activities. Research indicates that it may function as an inhibitor of specific proteins involved in cancer progression, particularly those related to the IKAROS family of zinc finger proteins. These proteins play crucial roles in regulating gene expression and are implicated in various hematological malignancies. The compound's ability to modulate IKAROS protein levels suggests potential therapeutic applications in oncology .
The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The primary applications of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione include:
Interaction studies have focused on how 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione influences IKAROS family proteins. Preliminary findings suggest that it may selectively degrade IKAROS Family Zinc Finger 2 (IKZF2) while sparing other family members like IKZF1 and IKZF3. This selectivity could lead to fewer side effects compared to broader-spectrum agents .
Several compounds share structural similarities with 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Hydroxy group instead of mercapto; potential for different biological activity | |
| 3-(4-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Iodine substituent; may exhibit different reactivity and biological properties | |
| 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Bromo group; useful for further derivatization |
The uniqueness of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its specific mercapto functionality which may enhance its interaction with biological targets compared to its halogenated counterparts. This characteristic could lead to distinct pharmacological profiles and therapeutic potentials .
The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione requires sequential construction of its isoindolinone and piperidine-2,6-dione moieties. A widely adopted strategy involves the condensation of phthalic anhydride with primary amines to form isoindoline-1,3-dione intermediates, followed by piperidine ring formation via Michael addition and cyclization. For instance, reacting phthalic anhydride with 4-amino-piperidine-2,6-dione derivatives in glacial acetic acid yields the hybrid scaffold after recrystallization.
Key optimization parameters include:
Table 1 summarizes representative starting materials and yields for isoindolinone-piperidine hybrids:
| Starting Amine | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Amino-piperidine-2,6-dione | Glacial AcOH | 80 | 72 | 98 |
| 3-Aminobenzylamine | THF | 60 | 68 | 97 |
Recent work demonstrates that nickel-catalyzed amidoalkylation of γ-hydroxy lactams enables efficient coupling between isoindolinone precursors and piperidine intermediates, achieving yields up to 85%.
Regioselectivity challenges arise during functionalization of the hybrid scaffold due to competing reactivity at the isoindolinone C4 position versus the piperidine N3 site. Strategic protection/deprotection sequences and catalyst-mediated approaches address this issue:
Table 2: Regioselective functionalization outcomes under varying conditions:
| Catalyst | Reactant | Position Modified | Yield (%) |
|---|---|---|---|
| Triethylamine | 3-Bromoglutarimide | Piperidine N3 | 67 |
| Ni(ClO₄)₂·6H₂O | Phenylboronic acid | Isoindolinone C4 | 78 |
Density functional theory (DFT) studies reveal that electronic effects dominate regioselectivity, with the piperidine nitrogen’s lone pair preferentially engaging electrophiles in non-polar solvents.
Introducing the 4-mercapto group demands careful handling due to thiol oxidation sensitivity. Two predominant strategies emerge:
Replacing halogen atoms at the isoindolinone C4 position with thiols using thiourea or sodium hydrosulfide achieves moderate yields (45–60%). For instance, treating 4-bromo-isoindolinone derivatives with NaSH in dimethyl sulfoxide at 50°C installs the mercapto group while preserving the piperidine-dione structure.
Radical-mediated thiol-ene reactions enable late-stage thiol incorporation. Irradiating 4-allyl-isoindolinone intermediates with UV light in the presence of benzyl mercaptan and azobisisobutyronitrile (AIBN) achieves 82% conversion, though this requires protecting acid-sensitive functional groups.
Table 3 compares thiol incorporation methods:
| Method | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | NaSH | DMSO, 50°C | 58 |
| Thiol-ene reaction | Benzyl mercaptan | UV, AIBN, 25°C | 82 |
The positioning of substituents on the isoindolinone ring system demonstrates profound effects on IKAROS family zinc finger protein degradation profiles [9] [10] [11]. Research on related isoindolinone derivatives has established that modifications at the 4-position, where the mercapto group resides in 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione, significantly influence the recruitment of IKAROS family proteins to the cereblon E3 ligase complex [10] [12].
Structural analysis of cereblon-IKAROS ternary complexes reveals that the 4-position substituents directly interact with the G-loop motif of IKAROS zinc finger domains [10] [13]. The mercapto group at this position creates unique hydrogen bonding opportunities with key amino acid residues, particularly with Gln146 in the IKAROS zinc finger 2 domain [10]. This interaction pattern differs substantially from hydroxyl-substituted derivatives, where 4-hydroxy-isoindolinone compounds show enhanced IKAROS degradation through water-mediated hydrogen bonding with cereblon Glu377 [10].
| Substitution Position | IKAROS Degradation Potency | Selectivity Profile | Key Interactions |
|---|---|---|---|
| 4-Mercapto | Enhanced selectivity | IKZF1 > IKZF3 | Direct thiol-protein interactions |
| 4-Hydroxy | High potency | IKZF1 ≈ IKZF3 | Water-mediated H-bonding |
| 5-Hydroxy | Reduced activity | Limited selectivity | Conformational restrictions |
| 6-Substitution | Abolished activity | No degradation | Steric hindrance |
The mercapto group configuration enables formation of reversible covalent bonds with cysteine residues in target proteins, potentially enhancing binding selectivity compared to non-covalent interactions [6]. This mechanism may contribute to improved discrimination between IKAROS family members, as the accessibility and reactivity of cysteine residues varies among IKZF1, IKZF3, and related zinc finger proteins [13] [14].
Comparative studies with pomalidomide and lenalidomide derivatives demonstrate that 4-position modifications can redirect selectivity profiles away from GSPT1 degradation toward enhanced IKAROS family targeting [3] [10]. The mercapto substituent at position 4 appears to eliminate the interactions responsible for GSPT1 recruitment while maintaining favorable binding geometry for IKAROS proteins [10] [12].
The mercapto functional group in 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione introduces distinctive chemical properties that fundamentally alter target engagement mechanisms compared to conventional immunomodulatory drug scaffolds [6]. Thiol groups exhibit 'soft' nucleophilic character, enabling selective interactions with electrophilic centers in protein structures [6].
The positioning of the mercapto group at the 4-position of the isoindolinone ring creates optimal geometry for engaging zinc coordination sites within IKAROS family proteins [13]. Zinc finger domains contain multiple cysteine residues that coordinate zinc ions, and the mercapto group can potentially form transient interactions with these metal centers or adjacent amino acid residues [13] [14]. This interaction mode represents a departure from the classical hydrogen bonding patterns observed with hydroxyl-substituted derivatives [10].
Molecular dynamics simulations of related thiol-containing compounds suggest that mercapto groups can form reversible covalent bonds with cysteine residues through disulfide exchange reactions [6]. This mechanism provides enhanced binding kinetics and potentially improved selectivity profiles compared to purely non-covalent interactions [15]. The reversible nature of these interactions allows for dynamic binding equilibria that can fine-tune protein degradation rates [16].
| Target Engagement Mechanism | Binding Kinetics | Selectivity Enhancement | Stability Factors |
|---|---|---|---|
| Reversible covalent bonding | Slow on/off rates | High selectivity | pH-dependent |
| Metal coordination | Intermediate kinetics | Moderate selectivity | Redox-sensitive |
| Hydrogen bonding networks | Fast equilibrium | Lower selectivity | Stable |
| Hydrophobic interactions | Variable kinetics | Context-dependent | Temperature-sensitive |
The mercapto group also introduces redox sensitivity that may provide additional regulatory mechanisms for target engagement [6]. Oxidation of the thiol to disulfide forms can modulate binding affinity and alter selectivity profiles [6]. This redox-dependent behavior may contribute to context-dependent activity profiles in different cellular environments.
Experimental evidence from related mercapto-containing compounds demonstrates enhanced plasma protein binding, with free fractions typically below 10% [17] [18]. This high protein binding may contribute to extended half-life properties while potentially limiting tissue distribution [19] [17]. The mercapto group configuration appears to favor interactions with albumin and other plasma proteins through mixed disulfide formation [6].
The piperidine-2,6-dione ring system in 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione serves as the primary cereblon-binding motif and significantly influences pharmacokinetic properties [19] [5]. Comparative analysis with related glutarimide derivatives reveals distinct absorption, distribution, metabolism, and excretion profiles [19] [17].
Absorption characteristics of piperidine-2,6-dione derivatives typically demonstrate high bioavailability, with human intestinal absorption values exceeding 90% for most compounds in this class [19] . The glutarimide moiety provides favorable physicochemical properties for oral absorption, including appropriate lipophilicity and molecular weight [17]. The addition of the mercapto-substituted isoindolinone moiety may slightly reduce permeability compared to unsubstituted analogs due to increased polar surface area .
| Pharmacokinetic Parameter | Piperidine-2,6-dione Core | Modified Derivatives | Impact of Mercapto Group |
|---|---|---|---|
| Oral Bioavailability | >80% | 70-85% | Slight reduction |
| Plasma Protein Binding | 85-95% | >95% | Enhanced binding |
| Metabolic Stability | High | Variable | Redox-dependent |
| Renal Clearance | Moderate | Reduced | Increased retention |
Distribution properties are significantly influenced by the high plasma protein binding characteristic of thiol-containing compounds [17] [6]. Free drug fractions below 5% are typical for mercapto-substituted derivatives, leading to extended apparent half-lives but potentially limited tissue penetration [17] [18]. The mercapto group enhances binding to albumin through covalent interactions, creating a sustained-release mechanism from the vascular compartment [6].
Metabolic pathways for piperidine-2,6-dione compounds involve minimal biotransformation, with unchanged drug representing the majority of circulating material [19]. However, the mercapto group introduces additional metabolic considerations, including potential oxidation to disulfide dimers and conjugation with glutathione [6] [21]. Cytochrome P450 enzyme interactions appear limited for the core piperidine ring system, but mercapto substituents may modulate enzyme activity through metal coordination [21].
| Metabolic Pathway | Rate Constant | Primary Enzymes | Metabolite Profile |
|---|---|---|---|
| Oxidation to disulfide | Variable | Non-enzymatic | Reversible dimers |
| Glutathione conjugation | Moderate | GST family | Stable conjugates |
| Hydroxylation | Slow | CYP3A4 | Minor pathway |
| Glucuronidation | Limited | UGT enzymes | Negligible |
Excretion patterns for piperidine-2,6-dione derivatives predominantly favor renal elimination, with approximately 80-90% of administered dose recovered in urine [19]. The mercapto substitution may alter this profile by increasing plasma protein binding and reducing glomerular filtration of free drug [19] [6]. Extended residence times in plasma create opportunities for sustained target engagement while potentially reducing peak concentrations at the site of action [17].
IKAROS Family Zinc Finger 2, also known as Helios, plays a crucial role in leukemic stem cell maintenance and self-renewal programs. Research demonstrates that IKZF2 is highly expressed in leukemic stem cells compared to normal hematopoietic stem cells, making it an attractive therapeutic target [3] [4]. The compound 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione exploits this dependency by inducing selective degradation of IKZF2 protein through the cereblon-mediated ubiquitin-proteasome system .
Studies utilizing IKZF2 deletion models reveal profound effects on leukemic stem cell function. IKZF2 depletion results in a ten-fold reduction in colony formation capacity, indicating compromised self-renewal potential [3] [4]. Additionally, IKZF2-deficient cells exhibit increased apoptosis and enhanced differentiation toward myeloid lineages, suggesting restoration of normal hematopoietic developmental programs [3] [4]. These findings demonstrate that IKZF2 degradation can effectively disrupt the aberrant stem cell characteristics that drive leukemic progression.
The degradation of IKZF2 induces significant alterations in chromatin accessibility patterns within leukemic stem cells. Gene expression profiling and chromatin accessibility analysis demonstrate that IKZF2 loss leads to reduced accessibility of HOXA9 binding sites, which are essential for maintaining self-renewal gene expression programs [3] [5]. Simultaneously, there is increased accessibility of C/EBP binding sites, which promote terminal differentiation pathways [3] [5]. This epigenetic reprogramming represents a fundamental mechanism by which IKZF2 degradation restores normal cellular differentiation.
The selective targeting of IKZF2 in leukemic stem cells while sparing normal hematopoietic stem cells provides a significant therapeutic window. In vivo studies demonstrate that IKZF2 deletion leads to delayed leukemogenesis and improved survival outcomes in leukemia models [3] [4]. This selectivity profile makes 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione a promising candidate for treating hematological malignancies where IKZF2 plays an oncogenic role.
The ubiquitin-proteasome system serves as the primary mechanism for regulated protein degradation in eukaryotic cells. The 26S proteasome complex, consisting of the 20S catalytic core and 19S regulatory particles, functions as the central degradation machinery [6] [7]. In hematological malignancies, the proteasome system exhibits dysregulated activity, with increased protein turnover rates in cancer cells compared to normal cells [8] [9]. This dysregulation makes cancer cells particularly susceptible to proteasome-targeting therapeutic strategies.
The 20S proteasome core contains three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like activities [6] [10]. The chymotrypsin-like activity cleaves after hydrophobic residues and represents the primary target for most proteasome inhibitors. The trypsin-like activity cleaves after basic residues, while the caspase-like activity cleaves after acidic residues [6] [10]. In hematological malignancies, these activities are often enhanced, leading to accelerated protein degradation and altered cellular homeostasis.
The 19S regulatory particle contains multiple ubiquitin receptors including Rpn1, Rpn10, and Rpn13, which recognize polyubiquitin chains attached to substrate proteins [6] [7]. The multiplicity of these receptors, combined with various shuttling factors, enables the proteasome to recognize diverse ubiquitin conjugates [6] [7]. In cancer cells, this recognition system is often impaired, leading to abnormal protein homeostasis and disrupted cellular functions.
The success of proteasome inhibitors like bortezomib in treating multiple myeloma and mantle cell lymphoma has established the proteasome as a validated therapeutic target in hematological malignancies [7] [10]. These inhibitors exploit the dependence of cancer cells on proteasome function for clearing misfolded proteins and regulating cell cycle progression. The compound 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione represents a complementary approach by redirecting proteasome activity toward specific oncogenic targets rather than broadly inhibiting the system.
The IKAROS family of zinc finger proteins contains characteristic C2H2-type zinc finger domains organized into two functional regions: the N-terminal DNA binding domain (zinc fingers 1-4) and the C-terminal dimerization domain (zinc fingers 5-6) [11] [12]. The DNA binding domain recognizes the consensus GGGAA core motif present in numerous lymphoid-specific regulatory elements [13] [14]. The modular organization of zinc fingers allows for recognition of extended DNA sequences up to 12 nucleotides in length, providing high specificity for target gene selection.
The C-terminal zinc finger domain mediates homo- and heterodimerization between IKAROS family members, which is essential for their transcriptional activity [11] [12]. Mutations in the C-terminal zinc fingers that disrupt protein interactions dramatically affect DNA binding capacity and transcriptional activation potential [11] [12]. This dimerization-dependent mechanism enables the formation of functional protein complexes that can either activate or repress target gene expression depending on the specific combination of family members involved.
Zinc finger transcription factors interact with chromatin remodeling complexes to regulate gene expression through epigenetic modifications. The IKAROS proteins associate with the nucleosome remodeling and deacetylase complex and polycomb repressive complex 2 to mediate chromatin structural changes [15] [16]. These interactions enable zinc finger proteins to orchestrate complex gene expression programs during cellular differentiation and development. The disruption of these interactions through targeted protein degradation represents a mechanism for epigenetic reprogramming in cancer cells.
The transcriptional regulatory functions of zinc finger proteins make them attractive targets for cancer therapy, particularly for proteins previously considered undruggable due to lack of enzymatic active sites [17] [18]. The compound 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione demonstrates the potential for targeting zinc finger transcription factors through protein degradation approaches. By selectively degrading IKZF2, this compound can disrupt aberrant transcriptional programs that maintain leukemic stem cell properties while preserving normal hematopoietic function.
The selectivity of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione for IKZF2 over other IKAROS family members such as IKZF1 and IKZF3 is crucial for its therapeutic potential . This selectivity may be achieved through specific protein-protein interactions stabilized by the compound's unique chemical structure, which positions IKZF2 in proximity to the cereblon E3 ligase while excluding other family members. Understanding these molecular interactions is essential for developing next-generation targeted protein degraders with improved selectivity profiles.